![molecular formula C23H18ClN3O2 B12476783 4-chloro-N-{4-[5-hydroxy-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B12476783.png)
4-chloro-N-{4-[5-hydroxy-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide
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Overview
Description
4-chloro-N-{4-[1-(4-methylphenyl)-5-oxo-2H-pyrazol-3-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-[1-(4-methylphenyl)-5-oxo-2H-pyrazol-3-yl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-[1-(4-methylphenyl)-5-oxo-2H-pyrazol-3-yl]aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{4-[1-(4-methylphenyl)-5-oxo-2H-pyrazol-3-yl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-{4-[1-(4-methylphenyl)-5-oxo-2H-pyrazol-3-yl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{4-[1-(4-methylphenyl)-5-oxo-2H-pyrazol-3-yl]phenyl}benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities but contains a thiazole ring instead of a pyrazole ring.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a bromophenyl group.
Uniqueness
4-chloro-N-{4-[1-(4-methylphenyl)-5-oxo-2H-pyrazol-3-yl]phenyl}benzamide is unique due to its specific combination of a chloro group, a pyrazole ring, and a benzamide moiety.
Properties
Molecular Formula |
C23H18ClN3O2 |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-chloro-N-[4-[2-(4-methylphenyl)-3-oxo-1H-pyrazol-5-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-2-12-20(13-3-15)27-22(28)14-21(26-27)16-6-10-19(11-7-16)25-23(29)17-4-8-18(24)9-5-17/h2-14,26H,1H3,(H,25,29) |
InChI Key |
BLRIZQFZRLEZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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